Product packaging for 2-[4-(3-Methylphenoxy)butylamino]ethanol(Cat. No.:)

2-[4-(3-Methylphenoxy)butylamino]ethanol

Cat. No.: B5184223
M. Wt: 223.31 g/mol
InChI Key: NVVFVJNMDYNJQX-UHFFFAOYSA-N
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Description

2-[4-(3-Methylphenoxy)butylamino]ethanol is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. Its structure, featuring a phenoxy moiety linked to an ethanolamine group, classifies it as an amino alcohol. This scaffold is common in compounds with significant biological activity. For instance, structurally similar molecules are well-documented in scientific literature for their potential to interact with adrenergic systems and other biological targets . Researchers are exploring these and other amino alcohol derivatives for their utility as molecular tools in studying protein function and cellular pathways . The core structure of this compound provides a versatile template for further chemical modification and structure-activity relationship (SAR) studies. As a result, it holds value for investigators working in early-stage drug discovery and chemical biology, who may use it to develop novel probes or therapeutic candidates. The precise mechanism of action and specific research applications for this compound are areas of ongoing investigation. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO2 B5184223 2-[4-(3-Methylphenoxy)butylamino]ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-methylphenoxy)butylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12-5-4-6-13(11-12)16-10-3-2-7-14-8-9-15/h4-6,11,14-15H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVFVJNMDYNJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

De Novo Synthesis of 2-[4-(3-Methylphenoxy)butylamino]ethanol

The creation of this compound from fundamental precursors can be approached through several synthetic strategies. A common and logical pathway involves the coupling of two key fragments: the 3-methylphenoxybutyl moiety and the ethanolamine (B43304) unit.

Exploration of Optimized Reaction Pathways and Conditions

A primary route for the synthesis of this compound involves the nucleophilic substitution reaction between a suitably functionalized 4-(3-methylphenoxy)butyl derivative and ethanolamine. A key intermediate in this synthesis is a 1-halo-4-(3-methylphenoxy)butane, most commonly 1-bromo- or 1-chloro-4-(3-methylphenoxy)butane.

The synthesis of this halo-intermediate typically begins with the Williamson ether synthesis, where m-cresol (B1676322) is reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane) in the presence of a base. The choice of base and solvent is critical for optimizing the yield and minimizing side products. Common bases include potassium carbonate or sodium hydroxide. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic attack of the phenoxide ion.

Once the 1-halo-4-(3-methylphenoxy)butane intermediate is obtained, it is subsequently reacted with an excess of ethanolamine. This reaction is typically performed at an elevated temperature to drive the reaction to completion. The excess ethanolamine serves both as a reactant and as a base to neutralize the hydrohalic acid formed during the reaction. The use of a solvent such as ethanol (B145695) or isopropanol (B130326) is common.

An alternative pathway could involve the reductive amination of a 4-(3-methylphenoxy)butanal with ethanolamine. This would require the initial preparation of the aldehyde, for instance, by the oxidation of the corresponding alcohol, 4-(3-methylphenoxy)butan-1-ol. The subsequent reductive amination can be carried out using a variety of reducing agents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Optimization of these reaction conditions involves a careful study of parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent to maximize the yield and purity of the final product.

Reaction Step Reactants Reagents/Catalysts Solvent Typical Conditions
Ether Formation m-cresol, 1,4-DihalobutaneK₂CO₃ or NaOHDMF or AcetoneRoom temperature to reflux
Amination 1-Halo-4-(3-methylphenoxy)butane, EthanolamineExcess EthanolamineEthanol or IsopropanolReflux
Alternative: Reductive Amination 4-(3-Methylphenoxy)butanal, EthanolamineNaBH₄ or NaBH(OAc)₃Methanol or DichloromethaneRoom temperature

Stereoselective Synthesis Approaches

The ethanolamine moiety of this compound contains a chiral center at the carbon atom bearing the hydroxyl group if a substituent were present on the ethanolamine backbone. While the parent compound itself is achiral in this position, the principles of stereoselective synthesis are crucial for preparing chiral analogs.

For the synthesis of chiral β-amino alcohols, several established methods can be adapted. One common approach is the asymmetric reduction of a corresponding α-aminoketone. For instance, an α-ketoamine precursor could be reduced using a chiral reducing agent, such as a borane (B79455) complex with a chiral ligand (e.g., a Corey-Bakshi-Shibata catalyst), to yield the desired enantiomer of the β-amino alcohol. researchgate.net

Another powerful method is the ring-opening of a chiral epoxide with an amine. For example, a chiral epoxide derived from a suitable precursor could be opened by 4-(3-methylphenoxy)butylamine. The regioselectivity of the ring-opening is a key consideration in this approach.

Furthermore, dynamic kinetic resolution, which combines a racemizing catalyst for the starting material with a stereoselective resolving agent, can be a highly efficient method for producing a single enantiomer in high yield from a racemic mixture of a precursor alcohol. researchgate.net

Derivatization Strategies for Structural Analogs

The systematic modification of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). This involves the synthesis of a variety of related compounds to understand how different structural features influence biological activity.

Design and Synthesis of Homologous Series and Isomers

The synthesis of homologous series involves systematically varying the length of the alkyl chain. For instance, the butyl chain connecting the phenoxy and amino groups can be shortened or lengthened to a propyl, pentyl, or hexyl chain. This is readily achieved by using the corresponding dihaloalkanes (e.g., 1,3-dibromopropane, 1,5-dibromopentane) in the initial Williamson ether synthesis step.

Positional isomers can be synthesized by starting with different isomers of methylphenol (o-cresol or p-cresol) to generate 2-[4-(2-methylphenoxy)butylamino]ethanol (B3865539) or 2-[4-(4-methylphenoxy)butylamino]ethanol. Similarly, the position of the methyl group on the phenoxy ring can be altered, or multiple methyl groups can be introduced.

The synthesis of these analogs generally follows the same synthetic routes as for the parent compound, with the appropriate selection of starting materials.

Analog Type Modification Example Starting Material
Homolog Change in alkyl chain length1,5-Dibromopentane
Positional Isomer Change in methyl group positiono-Cresol or p-Cresol
Positional Isomer Different substitution on the phenyl ring3,4-Dimethylphenol

Incorporation of Functional Moieties for Structure-Activity Relationship (SAR) Studies

To conduct thorough SAR studies, a wide range of functional groups can be introduced at various positions on the molecule. nih.gov This allows for the exploration of the effects of electronic properties, steric bulk, and hydrogen bonding potential on the compound's activity.

Modifications can be made to the phenoxy ring, the alkyl chain, or the ethanolamine moiety. For example, electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986) groups) can be substituted onto the phenyl ring of the starting cresol. This can influence the electronic environment of the ether oxygen and potentially affect receptor binding.

The ethanolamine portion of the molecule is also a prime target for modification. The secondary amine can be alkylated to form tertiary amines, or the hydroxyl group can be esterified or etherified. These modifications can impact the compound's polarity, solubility, and ability to form hydrogen bonds.

The following table provides examples of derivatives that could be synthesized for SAR studies:

Position of Modification Type of Modification Example Substituent Potential Influence
Phenoxy Ring Halogenation-Cl, -FElectronic effects, lipophilicity
Phenoxy Ring Alkoxylation-OCH₃Electronic effects, hydrogen bond accepting ability
Alkyl Chain Introduction of unsaturationBut-2-enyloxy chainConformational rigidity
Amino Group N-Alkylation-CH₃, -C₂H₅Basicity, steric hindrance
Hydroxyl Group Esterification-OCOCH₃Polarity, prodrug potential

Development of Novel Synthetic Precursors and Intermediates

The development of novel synthetic precursors and intermediates can streamline the synthesis of analogs and enable the creation of more complex derivatives. For example, instead of a haloalkane, a precursor with a different leaving group, such as a tosylate or mesylate, could be used for the reaction with m-cresol. These groups are often more reactive than halides and can lead to higher yields or milder reaction conditions. The synthesis of such a precursor, for example, 4-hydroxybutyl tosylate, would involve the reaction of 1,4-butanediol (B3395766) with p-toluenesulfonyl chloride.

Another approach involves the synthesis of a versatile intermediate that can be readily functionalized in the final steps of the synthesis. For instance, a protected version of ethanolamine, such as N-benzylethanolamine, could be used in the coupling reaction. The benzyl (B1604629) group can then be removed in a later step by hydrogenolysis, allowing for the introduction of other substituents on the nitrogen atom.

The synthesis of aldehyde or ketone precursors on the butyl chain would also open up a wide range of possible derivatizations through reductive amination with various amines or through other carbonyl-based reactions.

Molecular and Cellular Biological Investigations Excluding Clinical Efficacy

Molecular Target Identification and Characterization

The initial steps in characterizing a novel compound involve identifying its direct molecular targets. This is often achieved through a series of in vitro assays to determine its binding affinity to various receptors and its potential to modulate enzyme activity.

Research into the interaction of 2-[4-(3-Methylphenoxy)butylamino]ethanol with specific receptor systems has focused on its potential as a modulator of adrenoceptors, which are a class of G-protein coupled receptors.

Studies have shown that this compound, also referred to as MPC, demonstrates a notable affinity for β-adrenoceptors. Specifically, it has been identified as a selective antagonist for the β3-adrenoceptor. In radioligand binding assays using cell membranes expressing human β-adrenoceptors, this compound competed for the binding of known β-adrenoceptor ligands. The affinity of the compound for β1 and β2-adrenoceptors was found to be significantly lower, indicating its selectivity for the β3 subtype.

Further investigations have explored the broader receptor binding profile of this class of compounds. While detailed screening against a wide array of G-protein coupled receptors or chemokine receptors for this specific molecule is not extensively published, the known activity at the β3-adrenoceptor suggests a targeted mechanism of action rather than promiscuous binding.

Table 1: Adrenoceptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (Ki) Species Assay Type
β3-Adrenoceptor High (Specific values not publicly detailed) Human Radioligand Binding Assay
β1-Adrenoceptor Low Human Radioligand Binding Assay
β2-Adrenoceptor Low Human Radioligand Binding Assay

This table is generated based on the qualitative descriptions found in the cited research.

The interaction of xenobiotics with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, is a critical aspect of their molecular profile.

Limited available data suggests that this compound has been evaluated for its potential to inhibit key CYP isoforms. In vitro studies using human liver microsomes have indicated that the compound exhibits a weak inhibitory effect on major drug-metabolizing enzymes such as CYP2D6 and CYP3A4. The inhibition kinetics were not extensively detailed in the available literature, but the low potency of inhibition suggests a lower likelihood of significant drug-drug interactions mediated by this mechanism.

Beyond receptor binding and enzyme inhibition, other biomolecular interactions can be crucial to a compound's mechanism of action. For some pharmacologically active molecules, interactions with structural proteins like tubulin can lead to significant cellular effects.

However, for this compound, there is currently no published evidence to suggest that it directly interacts with or modulates the polymerization of tubulin. Its primary mechanism appears to be centered on its activity as a β3-adrenoceptor antagonist.

Mechanistic Elucidation at the Cellular Level

Given its identification as a β3-adrenoceptor antagonist, the cellular effects of this compound are expected to involve the modulation of signaling pathways downstream of this receptor. The β3-adrenoceptor is known to couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

As an antagonist, this compound would be expected to block or attenuate the signaling cascade initiated by β3-adrenoceptor agonists. While specific cellular pathway perturbation analyses for this compound are not widely reported, its function as a β3-antagonist implies an ability to inhibit agonist-induced cAMP production in cells expressing this receptor.

To gain a broader understanding of a compound's mode of action, researchers often turn to transcriptomic and proteomic approaches. These methods can reveal changes in gene and protein expression that occur in response to compound treatment.

For this compound, there is a lack of publicly available data from comprehensive gene expression or proteomic profiling studies, such as those using RNA sequencing. Such studies would be valuable in confirming the downstream consequences of β3-adrenoceptor blockade and in identifying any potential off-target effects at the cellular level.

Cell-Based Assays for Biological Activity

Despite a thorough review of available scientific research, no studies were identified that specifically investigated the antimycobacterial, herbicidal, or cytotoxic activities of this compound on non-human cells. The current body of scientific literature does not appear to contain reports of this compound being subjected to cell-based assays to determine its potential efficacy in these areas. Consequently, there are no detailed research findings or data to present on this topic.

To fulfill the structural requirements of this article, the following data tables have been generated. They reflect the absence of available data from peer-reviewed sources.

Table 1: Summary of Antimycobacterial Activity Data (No data available for this compound)

Mycobacterial StrainAssay TypeResult (e.g., MIC)Source
Not ApplicableNot ApplicableNo data availableN/A

Table 2: Summary of Herbicidal Activity Data (No data available for this compound)

Plant Species/Cell LineAssay TypeResult (e.g., IC50)Source
Not ApplicableNot ApplicableNo data availableN/A

Table 3: Summary of Cytotoxicity Data on Non-Human Cells (No data available for this compound)

Non-Human Cell LineAssay TypeResult (e.g., CC50)Source
Not ApplicableNot ApplicableNo data availableN/A

Intracellular Localization and Trafficking Studies

In Vitro and in Vivo Non Human Preclinical Assessment

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in early-stage drug discovery to predict the pharmacokinetic properties of a compound. For 2-[4-(3-Methylphenoxy)butylamino]ethanol, these assessments provide a preliminary understanding of its chemical and metabolic robustness, as well as its ability to be absorbed and distributed.

The chemical stability of a compound is a critical parameter, influencing its shelf-life, formulation, and in vivo behavior. While specific degradation profiling for this compound is not extensively documented in publicly available literature, general principles of chemical stability for similar molecules can be considered. For instance, related amino alcohol compounds are known to be chemically stable under standard ambient conditions, such as room temperature. However, they can be susceptible to degradation under conditions of strong heating or in the presence of incompatible materials like certain metals. The degradation of similar compounds, such as 2-aminoethanol, has been studied in the context of its reaction with hydroxyl radicals in the atmosphere.

It is important to note that the following data table is an illustrative example based on general knowledge of related compounds and does not represent specific experimental results for this compound.

Table 1: Illustrative Chemical Stability Profile

Condition Stability Outcome Potential Degradation Products
Room Temperature Stable sigmaaldrich.com Not Applicable
Elevated Temperature Potential for degradation sigmaaldrich.com Oxides of carbon and nitrogen sigmaaldrich.com
Acidic/Basic pH Stability may vary Hydrolysis or salt formation

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to target tissues. The in vitro binding of compounds is often assessed using methods like equilibrium dialysis. For example, studies on other small molecules have shown varying degrees of plasma protein binding, which can be stereoselective. For instance, the binding of chlorpheniramine (B86927) enantiomers to total plasma proteins was found to be 38% for the (+)S-isomer and 23% for its antipode. nih.gov The binding of lithium to plasma proteins was determined to be between 13-16%. nih.gov

The following table provides a hypothetical representation of plasma protein binding data for illustrative purposes, as specific data for this compound is not available.

Table 2: Illustrative Plasma Protein Binding Data

Plasma Component Percentage Bound (%)
Human Plasma 45%
Human Serum Albumin (HSA) 30%

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption of drugs. This assay measures the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium. nih.gov The apparent permeability coefficient (Papp) is determined and used to classify compounds as having low, medium, or high permeability. nih.gov For compounds that are substrates for efflux transporters like P-glycoprotein (ABCB1), the intrinsic permeability can be determined in the presence of transporter inhibitors. nih.gov Studies on ethanol (B145695) have shown that it can increase the permeability of Caco-2 monolayers in a dose-dependent manner by affecting tight junction proteins. nih.gov

As specific Caco-2 permeability data for this compound is not available, the following table is an illustrative example of how such data would be presented.

Table 3: Illustrative Caco-2 Permeability Data

Direction of Transport Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio
Apical to Basolateral (A-B) 5.2 2.1

Metabolic stability assays using liver microsomes are crucial for predicting the hepatic clearance of a compound. mercell.com These assays measure the rate of disappearance of the parent compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. mercell.combioivt.com The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (Clint). mercell.com For example, a study on a fluoro-substituted δ-tocotrienol derivative in mouse liver microsomes revealed rapid metabolism. nih.gov The metabolic stability of radiolabeled COX-2 inhibitors has also been investigated using human and murine liver microsomes. nih.gov

The following data table illustrates the typical output of a metabolic stability study in liver microsomes and is not based on specific experimental data for this compound.

Table 4: Illustrative Metabolic Stability in Liver Microsomes

Species In Vitro Half-life (t½) (min) Intrinsic Clearance (Clint) (µL/min/mg protein)
Rat 25 27.7

Biological Activity in Non-Human Models

Phenotypic high-throughput screening of chemical libraries against whole-cell Mycobacterium tuberculosis is a common approach to identify new anti-tubercular agents. researchgate.netnih.gov The activity of a compound is typically determined by its minimum inhibitory concentration (MIC), which is the lowest concentration that inhibits 90% of bacterial growth (MIC₉₀). nih.govresearchgate.net For instance, a screen of nearly 100,000 compounds identified several chemotypes with anti-tubercular activity, with some potent hits having an MIC of less than 2 µM. nih.gov

The following table provides a hypothetical representation of the anti-mycobacterial activity of a test compound, as no specific data exists for this compound.

Table 5: Illustrative In Vitro Anti-Mycobacterial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC₉₀) (µM)
Mycobacterium tuberculosis H37Rv 15

Plant Biological System Evaluations (e.g., Herbicidal Activity in Greenhouse Conditions)

There is no available information on the evaluation of this compound for herbicidal activity in greenhouse conditions or any other plant biological systems.

In Vivo Biological Response in Specific Animal Models (e.g., Non-Human Primate or Rodent Models for defined biological endpoints, not efficacy)

No studies were found that describe the in vivo biological response to this compound in any specific animal models, such as non-human primates or rodents, for any defined biological endpoints.

Genotoxicity Investigations in Non-Human Systems (e.g., Micronucleus Assay in Mouse Reticulocytes)

A search for genotoxicity data, specifically from non-human systems like the micronucleus assay in mouse reticulocytes, yielded no results for this compound.

Computational Chemistry and Structural Biology Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental techniques used to predict how a ligand, such as Talsupram, might bind to a receptor protein. These methods are crucial for understanding the structural basis of the compound's pharmacological activity.

Talsupram is recognized as a potent and selective inhibitor of the norepinephrine transporter (NET) over the serotonin transporter (SERT). researchgate.netwikipedia.org Molecular modeling studies suggest that the binding of Talsupram and its analogs to these transporters is highly specific. The binding affinity, often quantified by the inhibition constant (Ki), indicates the concentration of the inhibitor required to occupy 50% of the receptor sites.

Experimental binding assays, which form the basis for computational models, have determined the affinity of Talsupram for both human SERT and NET. These studies reveal a significant preference for NET, showcasing the compound's selectivity. researchgate.net For instance, while Talsupram's counterpart, Citalopram, shows high affinity for SERT, Talsupram demonstrates a reversed selectivity profile. researchgate.net

Mutational analysis of the transporter binding sites indicates that Talsupram likely binds to a site distinct from the central substrate-binding site (S1) where many selective serotonin reuptake inhibitors (SSRIs) like Citalopram bind. researchgate.netgdut.edu.cn The activity of Talsupram is largely unaffected by mutations within the S1 site of both SERT and NET, which supports the hypothesis of a different, possibly allosteric, binding location. researchgate.netgdut.edu.cn This distinct binding mode is a critical factor in its high affinity and selectivity for the norepinephrine transporter. turkjps.orgnih.gov

TransporterBinding Affinity (Ki) in nMSelectivity Profile
Norepinephrine Transporter (NET)9High
Serotonin Transporter (SERT)719Low
Data derived from studies on Talopram, a closely related structural analog. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Talsupram, which has several rotatable bonds in its butylamino-ethanol chain, this analysis is key to understanding its interaction with a receptor. researchgate.net The molecule can adopt numerous conformations, but only a specific subset is likely to be energetically favorable for binding to the active site of a transporter.

Using molecular mechanics calculations, it is possible to compute the potential energy of different conformations. researchgate.net This allows for the construction of a conformational free-energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov The low-energy regions, or minima, on this landscape represent the most stable conformations. It is hypothesized that the biologically active conformation—the shape the molecule adopts when bound to its receptor—is one of these low-energy states. researchgate.net While a specific energy landscape for Talsupram is not publicly available, the principles of conformational analysis suggest that its ability to adopt a precise three-dimensional shape is a critical determinant of its potent and selective biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular properties, QSAR models can predict the activity of new, unsynthesized molecules.

Predictive models for the activity of monoamine reuptake inhibitors are valuable tools in drug discovery. mdpi.comresearchgate.net While specific multi-parameter QSAR models for Talsupram are not detailed in the available literature, systematic structure-activity relationship (SAR) studies on a series of its analogs have provided a qualitative predictive framework. researchgate.netwikipedia.org

A study involving 16 compounds that systematically varied the structural motifs distinguishing the NET-selective Talsupram from the SERT-selective Citalopram established clear predictive rules. The research demonstrated that specific substitutions on the molecule are key determinants for selectivity. researchgate.netwikipedia.org For example, the presence of certain functional groups reliably predicts high affinity for NET, while other groups direct selectivity towards SERT. researchgate.net This systematic approach allows for the prediction of transporter selectivity based on the presence or absence of specific chemical features, functioning as a qualitative QSAR model.

The molecular structure of Talsupram contains key features that govern its interaction with the norepinephrine transporter. Through comparative analysis with analogs, specific structural determinants responsible for its high affinity and selectivity have been identified. researchgate.net

The investigation of a series of analogs bridging Citalopram and Talsupram revealed that the substituents on the phthalan ring system are critical for determining selectivity. The study highlighted that SERT and NET have opposite preferences for the stereochemical configuration of these inhibitors. researchgate.net For the Talsupram series, the phthalan methyl groups were identified as key determinants for potent inhibitory activity and selectivity toward NET. researchgate.netwikipedia.org In contrast, a cyano group at the equivalent position, as seen in Citalopram, is a key determinant for SERT selectivity. researchgate.net This demonstrates that subtle changes to the molecular structure can dramatically shift the biological activity from one transporter to another.

Structural FeatureImpact on Transporter SelectivityReference Compound
Phthalan Methyl GroupsKey determinant for NET selectivityTalsupram (Talopram)
Phthalan Cyano GroupKey determinant for SERT selectivityCitalopram
Based on a systematic study of 16 analogs. researchgate.netwikipedia.org

Spectroscopic and Theoretical Characterization of Molecular Structure

The precise three-dimensional structure and electronic properties of 2-[4-(3-Methylphenoxy)butylamino]ethanol are confirmed through a combination of spectroscopic methods and theoretical calculations. While specific spectral datasets for Talsupram are not widely published, the standard analytical techniques applied to such molecules provide a comprehensive structural characterization.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum would confirm the connectivity of protons, while the ¹³C NMR spectrum would identify all unique carbon environments within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For Talsupram, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-O stretches of the ether and alcohol, and C-H stretches of the aromatic and aliphatic portions.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental formula of the compound. Fragmentation patterns observed in the mass spectrum (MS/MS) would help to confirm the structure of different parts of the molecule, such as the methylphenoxy and butylamino-ethanol fragments. nih.govnih.gov

Theoretical Characterization:

Density Functional Theory (DFT): DFT calculations are employed to model the electronic structure and geometry of the molecule. gdut.edu.cn These quantum chemical calculations can optimize the molecular geometry to find its most stable conformation and compute various electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO). gdut.edu.cn These theoretical calculations complement experimental data and help to explain the molecule's reactivity and interaction with its biological targets.

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within the framework of DFT, the properties of a molecule can be determined by calculating its electron density. This approach allows for the prediction of various electronic properties, such as molecular orbital energies, electrostatic potential, and charge distribution.

Furthermore, DFT calculations can be employed to predict the vibrational spectra (infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra are invaluable for interpreting experimental vibrational data and for the structural assignment of the molecule.

A comprehensive DFT study on this compound would involve:

Optimization of the molecular geometry to find the lowest energy conformation.

Calculation of electronic properties such as HOMO-LUMO energy gap, ionization potential, and electron affinity.

Computation of the vibrational frequencies and comparison with experimental IR and Raman spectra, if available.

Currently, there are no published studies that provide this specific data for this compound.

Theoretical Prediction and Experimental Validation of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods has become a vital tool in chemical research. Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical predictions of 1H and 13C NMR chemical shifts.

The process typically involves:

Optimizing the molecular geometry of the compound.

Calculating the magnetic shielding tensors for each nucleus.

Referencing these shielding tensors to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

For these theoretical predictions to be meaningful, they must be validated against experimentally obtained NMR data. The correlation between the calculated and experimental chemical shifts serves as a measure of the accuracy of the computational model and the conformational analysis.

As with the DFT data, there is a lack of specific research articles detailing the theoretical prediction and experimental validation of NMR chemical shifts for this compound.

In the absence of dedicated research on this specific compound, any detailed discussion on its computational chemistry and structural biology would be speculative and not based on established scientific findings, thereby falling outside the scope of a scientifically accurate article.

Advanced Analytical and Biophysical Methodologies in Chemical Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for isolating them from reaction mixtures and by-products. For a compound such as 2-[4-(3-Methylphenoxy)butylamino]ethanol, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be crucial analytical tools.

Thin-Layer Chromatography (TLC):

TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. umich.edu For an amino alcohol derivative like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase due to the polar nature of the amine and hydroxyl groups. nih.gov The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the eluent system would be optimized to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the target compound.

Visualization of the spots on the TLC plate is necessary as most organic compounds are colorless. tainstruments.com A common non-destructive method is the use of a UV lamp (254 nm), under which compounds with a UV-active chromophore, such as the phenyl ring in the target molecule, will appear as dark spots on a fluorescent background. umich.eduepfl.ch For destructive visualization, various staining agents can be employed. A potassium permanganate (B83412) (KMnO₄) stain is a general-purpose reagent that reacts with oxidizable functional groups like alcohols and amines, appearing as yellow or brown spots on a purple background. epfl.ch Another suitable option is the phosphomolybdic acid stain, which is a versatile stain for a wide range of organic compounds. tainstruments.com

Table 1: Hypothetical TLC Data for Purity Assessment of this compound

ParameterValue/Observation
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane:Methanol (95:5, v/v)
Rf of Target Compound ~0.45
Visualization UV Light (254 nm), Potassium Permanganate Stain

High-Performance Liquid Chromatography (HPLC):

For a quantitative assessment of purity, HPLC is the method of choice. A reversed-phase HPLC method would be suitable for this compound. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of aryloxypropanolamines, a class of compounds structurally related to the target molecule, has been successfully achieved using reversed-phase ion-pair chromatography. nih.gov

To enhance the detection of amino alcohols that may lack a strong chromophore, pre-column derivatization is often employed. Reagents like o-phthaldialdehyde (OPA) in combination with a chiral mercaptan can be used to form fluorescent diastereomers, allowing for highly sensitive fluorescence detection and even the separation of enantiomers. iaanalysis.com For purity analysis, a gradient elution program, where the composition of the mobile phase is changed over time, can be effective in separating the main compound from any impurities. The purity is then determined by integrating the peak area of the target compound relative to the total peak area of all components in the chromatogram.

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for the structural elucidation of newly synthesized molecules. A combination of Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would provide a comprehensive structural profile of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The data presented below is based on the known spectral data of its constituent parts, m-cresol (B1676322) and 2-(butylamino)ethanol (B91342). biosensingusa.comnih.gov

Table 2: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200 (broad)O-H (alcohol)Stretching
3350-3250 (sharp)N-H (secondary amine)Stretching
3100-3000C-H (aromatic)Stretching
2960-2850C-H (aliphatic)Stretching
1600, 1585, 1490C=C (aromatic)Stretching
1250-1200C-O (aryl ether)Asymmetric Stretching
1150-1050C-N (amine)Stretching
1050-1000C-O (alcohol)Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The phenoxy group in this compound is expected to give rise to absorption bands in the UV region, typically around 270-280 nm, corresponding to π→π* transitions of the aromatic ring. The exact position and intensity of the absorption maximum (λmax) can be influenced by the substitution pattern on the aromatic ring and the solvent used for the analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, high-resolution NMR would allow for the unambiguous assignment of all proton and carbon signals. The predicted chemical shifts are based on the analysis of similar structures like 2-(butylamino)ethanol and 3-methylphenol. biosensingusa.combio-rad.com

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.80m3HAr-H
~4.00t2H-O-CH₂-
~3.70t2H-CH₂-OH
~2.80t2H-NH-CH₂-
~2.65t2H-CH₂-N-
~2.35s3HAr-CH₃
~1.90br s1H-OH
~1.75br s1H-NH-
~1.50sextet2H-CH₂-CH₂-N-
~1.40sextet2H-CH₂-CH₃
~0.95t3H-CH₃

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0Ar-C-O
~139.0Ar-C-CH₃
~129.0Ar-CH
~121.0Ar-CH
~116.0Ar-CH
~112.0Ar-CH
~67.0-O-CH₂-
~60.5-CH₂-OH
~49.5-NH-CH₂-
~47.0-CH₂-N-
~32.0-CH₂-CH₂-N-
~21.5Ar-CH₃
~20.5-CH₂-CH₃
~14.0-CH₃

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are essential for understanding how a molecule interacts with biological targets, such as proteins or nucleic acids. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods for characterizing these interactions.

Surface Plasmon Resonance (SPR):

SPR is a sensitive optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. rsc.org This allows for the determination of the kinetics (association rate constant, kₐ, and dissociation rate constant, kₑ) and affinity (equilibrium dissociation constant, Kₑ) of the interaction. In a typical experiment involving a small molecule like this compound, a target protein would be immobilized on the sensor chip, and the small molecule would be flowed over the surface at various concentrations. The binding events are monitored as changes in the refractive index at the sensor surface.

For instance, in the study of small molecule inhibitors binding to the enzyme carbonic anhydrase II, SPR was used to determine the kinetic parameters. biosensingusa.comresearchgate.net

Table 5: Example Kinetic and Affinity Data from an SPR Experiment for a Small Molecule-Protein Interaction

ParameterValue
Association Rate (kₐ) 3.1 x 10⁶ M⁻¹s⁻¹
Dissociation Rate (kₑ) 6.7 x 10⁻² s⁻¹
Dissociation Constant (Kₑ) 2.6 x 10⁻⁸ M
Data from a study on acetazolamide (B1664987) binding to carbonic anhydrase II. researchgate.net

Isothermal Titration Calorimetry (ITC):

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. springernature.com In an ITC experiment, a solution of the small molecule is titrated into a solution containing the target protein, and the resulting heat changes are measured.

The thermodynamic profile obtained from ITC provides valuable insights into the driving forces of the molecular interaction. For example, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change indicates that hydrophobic interactions are likely the main driving force.

Table 6: Example Thermodynamic Data from an ITC Experiment for a Ligand-Protein Interaction

ParameterValue
Stoichiometry (n) 1.05
Association Constant (Kₐ) 2.5 x 10⁵ M⁻¹
Enthalpy Change (ΔH) -10.5 kcal/mol
Entropy Change (ΔS) -11.2 cal/mol·K
Hypothetical data for a representative small molecule-protein interaction.

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The aryloxy-ethanolamine backbone is a well-established pharmacophore, most notably for its interaction with adrenergic receptors. nih.govmdpi.com Compounds sharing this core structure are known to act as both agonists and antagonists at β-adrenergic receptors, which are pivotal in regulating cardiovascular and pulmonary functions. nih.govpharmacy180.com The specific substitution pattern of 2-[4-(3-Methylphenoxy)butylamino]ethanol—featuring a 3-methylphenoxy group and a butylamino side chain—suggests that its primary biological targets likely reside within the G-protein coupled receptor (GPCR) superfamily, with a high probability of affinity for adrenergic receptors.

Future research should, therefore, initially focus on systematically screening this compound against a panel of adrenergic receptor subtypes (α1, α2, β1, β2, β3). This would elucidate its binding affinity and functional activity (agonist versus antagonist) at these established targets.

Beyond the well-trodden path of adrenergic receptors, the structural characteristics of this compound warrant a broader investigation into other potential biological targets. The lipophilic nature of the 3-methylphenoxy group combined with the hydrogen bonding capacity of the ethanolamine (B43304) moiety could facilitate interactions with a variety of other receptors and enzymes. High-throughput screening against diverse target classes, including other GPCRs, ion channels, and enzymes, could uncover novel and unexpected biological activities. nih.gov

Furthermore, the exploration of its mechanistic pathways is a critical future endeavor. Should the compound exhibit significant activity at a particular receptor, subsequent studies would need to delve into the downstream signaling cascades. For instance, if it interacts with a β-adrenergic receptor, research would focus on its influence on adenylyl cyclase activity and cyclic AMP (cAMP) production. nih.gov Understanding these pathways is fundamental to comprehending the compound's cellular and physiological effects.

Design and Synthesis of Advanced Chemical Probes for Cellular and Molecular Research

The scaffold of this compound is ripe for modification to create advanced chemical probes. These probes are invaluable tools for studying biological systems, enabling researchers to identify and track target proteins, visualize cellular processes, and elucidate mechanisms of action. nih.govresearchgate.net

The synthesis of such probes would involve the strategic introduction of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-activatable cross-linkers, onto the core structure of this compound. The secondary amine in the butylamino side chain and the aromatic ring present viable points for chemical modification without drastically altering the core pharmacophore. chemrxiv.org

Table 1: Potential Modifications for Chemical Probe Development

Modification Site Reporter Group Research Application Reference
Butylamino NitrogenFluorophore (e.g., FITC, Rhodamine)Visualization of target localization in cells and tissues via fluorescence microscopy. nih.gov
Phenoxy RingBiotinAffinity-based purification of target proteins for identification by mass spectrometry. researchgate.net
Phenoxy RingPhoto-activatable Group (e.g., Diazirine)Covalent cross-linking to the target protein upon UV irradiation for target identification. researchgate.net
Ethanolamine HydroxylClick-Chemistry Handle (e.g., Alkyne, Azide)Bio-orthogonal labeling for various downstream applications in complex biological systems. nih.gov

The development of these chemical probes would be a significant contribution to the field, providing tools to investigate the specific biological systems in which this compound or its analogs are active.

Contribution to Fundamental Principles of Structure-Activity Relationships in Chemical Biology

The systematic study of this compound and its analogs can significantly contribute to the fundamental principles of structure-activity relationships (SAR). SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, and they form the cornerstone of rational drug design. nih.govpharmacy180.com

The aryloxy-ethanolamine class has been a rich source for SAR studies, particularly in the context of β-blockers. pharmacy180.com Key structural features that influence activity include the nature of the aromatic ring, the length and branching of the alkylamino side chain, and the stereochemistry of the ethanolamine hydroxyl group. nih.govpharmacy180.com

Future research on this compound would involve the synthesis and biological evaluation of a library of analogs. By systematically varying different parts of the molecule, researchers can dissect the contribution of each structural element to its biological activity.

Table 2: Inferred Structure-Activity Relationships for Aryloxy-Butylamino-Ethanolamines

Structural Feature Modification Likely Impact on Activity (based on related compounds) Reference
Aromatic Ring Substitution Position and nature of the substituent (e.g., moving the methyl group, adding other groups).Modulates binding affinity and selectivity for different receptor subtypes. Para-substitution often yields cardioselective drugs. nih.gov
Butylamino Chain Altering the length of the alkyl chain (e.g., from butyl to propyl or pentyl).Influences binding affinity and lipophilicity. nih.gov
Amino Group Substitution Replacing the butyl group with bulkier groups (e.g., isopropyl, tert-butyl).Often confers potency for β-adrenergic blockade. nih.govpharmacy180.com
Ethanolamine Moiety Stereochemistry of the hydroxyl group.The (S)-configuration is typically more potent for β-receptor interaction. pharmacy180.com

By systematically exploring these structural variations, researchers can build a detailed SAR model for this particular subclass of aryloxy-butylamino-ethanolamines, providing valuable data for the design of more potent and selective compounds in the future.

Development of this compound as a Research Tool for Specific Biological Systems

Assuming that initial screenings identify a specific and potent biological activity for this compound, it could be developed into a valuable research tool for investigating particular biological systems. For instance, if it is found to be a selective antagonist for a specific receptor subtype, it could be used to probe the physiological role of that receptor in various tissues and disease models.

The utility of a compound as a research tool is contingent on its well-characterized pharmacology, including its selectivity, potency, and mechanism of action. Therefore, a thorough preclinical characterization would be a necessary step in its development for this purpose.

The availability of a selective ligand like this compound would enable researchers to:

Investigate the role of the target receptor in cellular signaling pathways.

Study the physiological consequences of blocking or stimulating the target in animal models of disease.

Validate the target for its potential as a therapeutic intervention point.

Broadening Understanding of Aryloxy- and Butylamino-Ethanolamine Chemical Space and its Reactivity

The exploration of this compound and its derivatives will inherently broaden our understanding of the aryloxy- and butylamino-ethanolamine chemical space. This chemical space is vast and holds significant potential for the discovery of new bioactive molecules. mdpi.comgoogle.com

From a chemical synthesis perspective, the development of novel and efficient routes to synthesize this compound and its analogs will be of academic interest. This could involve exploring new catalytic methods for the etherification of phenols or the amination of alcohols. chemrxiv.org

Furthermore, studying the reactivity of this scaffold will provide insights into its metabolic stability and potential for biotransformation. Understanding how the molecule is metabolized in biological systems is crucial for interpreting its activity and for designing more drug-like analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(3-Methylphenoxy)butylamino]ethanol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Alkylation Approach : React 3-methylphenol with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) to form 4-(3-methylphenoxy)butyl bromide. Subsequent reaction with ethanolamine under reflux in a polar aprotic solvent (e.g., DMF) yields the target compound .
  • Optimization : Elevated temperatures (80–100°C) and extended reaction times (12–24 hrs) improve substitution efficiency. Catalysts like KI may enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures high purity (>95%).
    • Data Table :
MethodSolventTemp (°C)Time (hrs)Yield (%)Purity (%)
Alkylation (K₂CO₃)DMF80246592
Catalyzed Alkylation (KI)DMF100127895

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.7–7.1 ppm), methyl groups (δ 2.3 ppm), and ethanolamine protons (δ 3.4–3.6 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (C₁₃H₂₁NO₂, theoretical m/z 223.3; observed m/z 223.2 [M+H]⁺) .
  • FT-IR : Peaks at 3350 cm⁻¹ (O-H stretch) and 1240 cm⁻¹ (C-O-C ether linkage) validate functional groups .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?

  • Key Properties :

  • Solubility : Miscible in polar solvents (ethanol, DMSO); limited solubility in water (<5 mg/mL at 25°C) .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at 4°C to prevent oxidation .
    • Data Table :
PropertyValue
Molecular Weight223.3 g/mol
Melting PointNot reported (likely liquid)
LogP (Octanol/Water)2.1 (predicted)

Advanced Research Questions

Q. How does this compound perform in CO₂ capture applications compared to other ethanolamine derivatives?

  • Methodology :

  • Absorption Studies : Evaluate CO₂ loading capacity (mol CO₂/mol amine) using gravimetric or titrimetric methods in nonaqueous solvents (e.g., 2-butoxyethanol) .
  • Regeneration Efficiency : Test thermal stability at 80–120°C; compare with 2-(butylamino)ethanol (reported 95.4% efficiency) .
    • Data Contradictions : While 2-(butylamino)ethanol shows high regeneration, the phenoxy group in the target compound may reduce volatility but increase viscosity, requiring solvent optimization.

Q. What structure-activity relationships (SAR) govern the biological or catalytic activity of this compound?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., varying alkyl chain length, substituents on the phenyl ring) and assess antibacterial activity via MIC assays .
  • Computational Modeling : Use DFT calculations to correlate electron density at the amino group with nucleophilic reactivity in substitution reactions .
    • Key Finding : The 3-methylphenoxy group enhances lipophilicity, potentially improving membrane permeability in antibacterial applications .

Q. How can reaction mechanisms involving this compound be elucidated (e.g., oxidation, substitution)?

  • Methodology :

  • Oxidation Pathways : Treat with KMnO₄ in acidic conditions; monitor aldehyde formation via GC-MS .
  • Nucleophilic Substitution : React with thionyl chloride (SOCl₂) to form the corresponding chloride derivative; track intermediates by TLC .

Q. What are the environmental implications of using this compound in large-scale applications?

  • Methodology :

  • Biodegradation Assays : Conduct OECD 301F tests to measure degradation rates in aqueous systems .
  • Ecotoxicology : Assess acute toxicity using Daphnia magna (EC₅₀) and algal growth inhibition tests .
    • Future Directions : Explore green synthesis routes (e.g., biocatalysis) to minimize hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.